6-methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine
Overview
Description
6-methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been reported to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
For instance, as CDK inhibitors, they can interfere with cell cycle progression .
Biochemical Pathways
Given the diverse bioactivity of imidazo[1,2-a]pyridines, it can be inferred that they likely interact with multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridines are known to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have a wide range of applications in medicinal chemistry . They interact with various enzymes and proteins, but the specific biomolecules that 6-methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine interacts with are not yet identified .
Cellular Effects
Imidazo[1,2-a]pyridines have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can act as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABAA receptor modulators
Transport and Distribution
Information on any transporters or binding proteins it interacts with, or its effects on localization or accumulation, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine typically involves the cyclization of N-propargylpyridiniums under basic conditions. A common method employs sodium hydroxide (NaOH) to promote the cycloisomerization, resulting in high yields under ambient and aqueous conditions . This method is advantageous due to its rapid reaction time and metal-free conditions.
Industrial Production Methods
Industrial production often utilizes condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones. These reactions are followed by functionalization steps involving metal-catalyzed coupling reactions, such as those using copper, iron, gold, ruthenium, or palladium catalysts . These methods are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation reactions are commonly used to functionalize the compound.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly those involving halogens, are used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Common reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions include various functionalized derivatives of the imidazo[1,2-a]pyridine scaffold, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
6-methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the position and type of substituents.
Imidazole-containing compounds: These compounds have a similar imidazole ring but differ in their overall structure and functional groups.
Uniqueness
6-methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-[4-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-14-2-7-18-19-17(13-20(18)12-14)15-3-5-16(6-4-15)25(22,23)21-8-10-24-11-9-21/h2-7,12-13H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEDPUQBANHRMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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